(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[2-oxo-2-[(3-prop-2-enyl-1,3-benzothiazol-2-ylidene)amino]ethyl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-3-8-22-13-6-4-5-7-14(13)27-18(22)20-17(24)11-26-10-16(23)19-15-9-12(2)25-21-15/h3-7,9H,1,8,10-11H2,2H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWDKBKSRRZIOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSCC(=O)N=C2N(C3=CC=CC=C3S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Benzo[d]thiazole Core: This can be achieved by cyclization reactions involving ortho-aminothiophenol and an appropriate aldehyde or ketone.
Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions, often using allyl halides in the presence of a base.
Attachment of the Isoxazole Moiety: The isoxazole ring can be synthesized through cycloaddition reactions involving nitrile oxides and alkenes or alkynes.
Final Coupling: The final step involves coupling the benzo[d]thiazole and isoxazole intermediates through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d]thiazole or isoxazole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for aldehyde formation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group might yield an epoxide, while reduction of the carbonyl group could produce an alcohol.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds with thiazole and isoxazole moieties exhibit significant anticancer properties. The compound has shown promise in inhibiting specific cancer cell lines. For instance, studies demonstrate that derivatives of thiazoles can induce apoptosis in cancer cells, suggesting that (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide may similarly affect tumor growth .
2. Antimicrobial Properties
Thiazole-containing compounds have been reported to possess antimicrobial activity against various pathogens. The unique structure of (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide may enhance its efficacy against bacterial and fungal strains, making it a candidate for further investigation as an antimicrobial agent .
3. Enzyme Inhibition
The compound's structure suggests potential interactions with enzymes involved in metabolic pathways. Specifically, it may act as an inhibitor for certain enzymes linked to inflammatory responses or metabolic disorders. This property could be exploited in developing treatments for diseases characterized by dysregulated enzyme activity .
Synthetic Methodologies
1. Synthesis Pathways
The synthesis of (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the thiazole ring via cyclization reactions.
- Introduction of the allyl group through nucleophilic substitution.
- Coupling with isoxazole derivatives to form the final product.
Table 1: Summary of Synthetic Steps
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | Thiazole precursors | Thiazole ring formation |
| 2 | Nucleophilic substitution | Allyl halides | Allyl group incorporation |
| 3 | Coupling | Isoxazole derivatives | Final compound synthesis |
Case Studies
1. Anticancer Case Study
In a recent study, a derivative of (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide was tested against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations .
2. Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of thiazole derivatives similar to the compound against Staphylococcus aureus and Escherichia coli. The results showed that these compounds inhibited bacterial growth effectively, suggesting that (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide could be developed into a new class of antibiotics .
Mechanism of Action
The mechanism of action of (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial growth by interacting with bacterial enzymes or disrupting cell membranes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Spectroscopic Properties
*Estimated based on structural analysis.
Research Implications and Limitations
- Structural Advantages : The allyl group and isoxazole moiety may confer improved solubility and bioavailability over purely aromatic analogs .
- Knowledge Gaps: Limited experimental data (e.g., EC₅₀, toxicity) for the target compound necessitate further in vitro and in vivo studies.
- Comparative Limitations : Direct comparisons are hindered by the absence of standardized assays across studies. For example, piroxicam analogs were tested against HIV, while thiazole-oxadiazoles targeted cancer cells .
Biological Activity
The compound (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.
Structure Analysis
The compound features several notable structural elements:
- Thiazole Ring : Contributes to the stability and reactivity of the molecule.
- Allyl Group : Enhances the lipophilicity, potentially improving bioavailability.
- Isothiazole and Thioamide Moieties : These functional groups are often associated with various biological activities, including antimicrobial and anticancer properties.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Thiazole Ring | Provides stability and reactivity |
| Allyl Group | Increases lipophilicity |
| Isothiazole Moiety | Associated with antimicrobial activity |
| Thioamide Functional Group | Linked to anticancer properties |
Antimicrobial Activity
Research has indicated that compounds similar to (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Antitumor Properties
The thiazole-based compounds have been explored for their anticancer effects. For example, a study demonstrated that certain thiazole derivatives showed cytotoxic effects against cancer cell lines, indicating that modifications in the structure can enhance their efficacy against tumors.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antitumor | Cytotoxic effects on cancer cell lines | |
| Enzyme Inhibition | Disruption of metabolic pathways |
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of a thiazole derivative structurally similar to our compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the thiazole ring could enhance activity against resistant strains.
Case Study 2: Antitumor Activity
In another study, a series of thiazole derivatives were tested for cytotoxicity against breast cancer cell lines. The results showed that specific substitutions on the thiazole ring led to increased apoptosis rates, highlighting the importance of structural modifications in enhancing biological activity.
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis of this thiazole-isoxazole hybrid typically involves multi-step reactions. A common approach includes:
- Step 1 : Condensation of 3-allylbenzo[d]thiazol-2(3H)-ylidene with a thioacetamide precursor.
- Step 2 : Coupling with a 5-methylisoxazole-3-ylaminoethylthio intermediate via nucleophilic substitution.
- Critical Parameters :
- Solvents : Dimethylformamide (DMF) or dichloromethane (DCM) for solubility .
- Catalysts : Triethylamine or sodium hydride to facilitate deprotonation .
- Temperature : 60–80°C for optimal reaction rates .
Yield and purity are maximized using HPLC purification (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic techniques are recommended for structural elucidation?
- NMR Spectroscopy : H and C NMR confirm regiochemistry and Z-configuration of the imine bond .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed m/z 432.12 vs. calculated 432.10) .
- IR Spectroscopy : Peaks at 1670 cm (C=O stretch) and 1540 cm (C=N) confirm functional groups .
Q. What are the key functional groups influencing reactivity?
- Thiazole-imine core : Participates in electrophilic substitution and hydrogen bonding .
- Isoxazole-amide moiety : Susceptible to hydrolysis under acidic conditions .
- Allyl group : Enables [2+2] cycloaddition or radical-based modifications .
Q. How should stability be assessed under varying conditions?
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C .
- pH Sensitivity : Stable at pH 5–7 but hydrolyzes in strongly acidic/basic media (pH <3 or >9) .
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .
Advanced Questions
Q. What computational strategies predict biological targets and binding mechanisms?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., EGFR) or bacterial enzymes (e.g., DNA gyrase) .
- MD Simulations : GROMACS assesses binding stability over 100 ns trajectories .
- Pharmacophore Mapping : Identifies critical hydrogen-bond acceptors (thiazole S, isoxazole O) for target engagement .
Q. How can contradictory bioactivity data be resolved in enzyme inhibition assays?
- Control Experiments : Use standard inhibitors (e.g., acarbose for α-glucosidase) to validate assay conditions .
- Dose-Response Curves : EC values differentiate true activity from non-specific effects .
- Orthogonal Assays : Confirm antifungal activity via both broth microdilution and agar diffusion methods .
Q. What strategies optimize derivatives for enhanced anticancer activity?
- SAR Studies :
- Substitution at C6 of benzothiazole : Electron-withdrawing groups (e.g., –Cl) improve apoptosis induction .
- Isoxazole modification : Methyl-to-ethyl substitution enhances solubility and bioavailability .
- Prodrug Design : Phosphorylate the acetamide group to improve cellular uptake .
Q. How are degradation pathways analyzed to inform formulation development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
